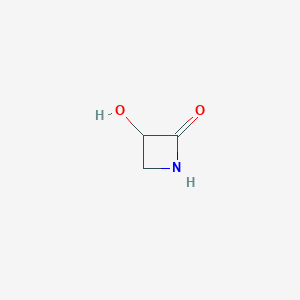

3-Hydroxyazetidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-hydroxyazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-2-1-4-3(2)6/h2,5H,1H2,(H,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBSZKOGUBQJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58521-62-3 | |

| Record name | 3-hydroxyazetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxyazetidin 2 One and Its Derivatives

Direct Synthesis Approaches to the 3-Hydroxyazetidin-2-one Core

Direct synthesis approaches focus on constructing the this compound core through intramolecular reactions of acyclic precursors. These methods include cyclization reactions of linear precursors and rearrangement strategies.

Cyclization Reactions of Linear Precursors

The formation of the azetidin-2-one (B1220530) ring can be achieved through the intramolecular cyclization of β-amino acids or their derivatives. For instance, β-amino esters can be cyclized using Grignard reagents to form β-lactams. bhu.ac.in This approach involves the formation of a nitrogen anion which then attacks the ester carbonyl to close the ring. bhu.ac.in

Another strategy involves the use of β-amino alcohols as precursors. These compounds can be converted into β-lactams through various synthetic manipulations that facilitate the N-1-C-2 bond formation. researchgate.net

Rearrangement Strategies for Azetidinone Ring Formation

Rearrangement reactions offer an alternative pathway to the azetidin-2-one core. Photochemical rearrangements of azetidine (B1206935) ketones can lead to ring expansion, forming pyrroles. bhu.ac.in While not a direct synthesis of azetidin-2-ones, this illustrates the chemical transformations possible with azetidine derivatives.

More relevant to azetidinone synthesis is the researchgate.netmdpi.com-Stevens rearrangement, which can be used for the one-carbon ring expansion of aziridines to azetidines. chemrxiv.org Although this example focuses on azetidine formation, similar rearrangement principles can be applied in strategies targeting the azetidin-2-one skeleton.

Enzymatic Synthesis Approaches

Enzymatic methods are gaining attention for the synthesis of chiral β-lactams due to their high stereoselectivity. While specific enzymatic syntheses for this compound are not extensively detailed in the provided context, the general principle involves using enzymes to catalyze key bond-forming or resolution steps. For instance, racemic 3-acetoxy-β-lactams can be hydrolyzed to 3-hydroxy-β-lactams, which are then oxidized to azetidine-2,3-diones and subsequently enantioselectively reduced using Ni-catalyzed asymmetric hydrogenation to yield optically active 3-hydroxy-β-lactams. mdpi.com

[2+2] Cycloaddition Reactions (Staudinger Reaction)

The [2+2] cycloaddition reaction, particularly the Staudinger ketene-imine cycloaddition, is one of the most versatile and widely used methods for the synthesis of β-lactams. mdpi.comwikipedia.org Discovered by Hermann Staudinger in 1907, this reaction involves the combination of a ketene (B1206846) and an imine to form the azetidin-2-one ring. mdpi.com

Ketene-Imine Cycloadditions for Azetidinone Formation

The Staudinger reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. mdpi.comorganic-chemistry.org This intermediate then undergoes conrotatory ring closure to yield the β-lactam. mdpi.com The stereochemical outcome of the reaction (cis or trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.org

For the synthesis of this compound derivatives, a common strategy is to use a ketene precursor with a protected hydroxyl group, such as an acetoxy or benzyloxy group. For example, the reaction of an imine with acetoxyketene, generated in situ, yields a 3-acetoxy-β-lactam, which can then be hydrolyzed to the desired 3-hydroxy-β-lactam. mdpi.com Similarly, using benzyloxyacetyl chloride as a ketene precursor leads to the formation of a 3-benzyloxy-β-lactam, which can be deprotected to reveal the hydroxyl group. mdpi.com

The reaction conditions, such as temperature and the choice of base, can significantly impact the yield and stereoselectivity of the cycloaddition. mdpi.comderpharmachemica.com Microwave irradiation has also been employed to promote the reaction. mdpi.comderpharmachemica.com

Ketenes are often highly reactive and prone to polymerization, so they are typically generated in situ for the Staudinger reaction. organic-chemistry.org

From Acyl Chlorides: The most common method for generating ketenes is the dehydrochlorination of acyl chlorides using a tertiary amine base, such as triethylamine (B128534). mdpi.comderpharmachemica.com This method is widely applicable and has been used to prepare a variety of substituted β-lactams. mdpi.com For instance, acetoxyacetyl chloride or benzyloxyacetyl chloride can be treated with triethylamine in the presence of an imine to form the corresponding 3-substituted azetidin-2-ones. mdpi.com

From α-Diazoketones: The Wolff rearrangement of α-diazoketones provides another route to ketenes. wikipedia.orgorganic-chemistry.org This reaction can be induced thermally or photochemically and offers a way to generate ketenes under neutral conditions. organic-chemistry.org The resulting ketene can then be trapped by an imine to form the β-lactam ring. wikipedia.org

Table 1: Examples of Staudinger Reactions for this compound Derivatives

| Ketene Precursor | Imine | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Acetoxyacetyl chloride | Chiral imines from D-mannitol | LiOH | - | cis-3-hydroxy-2-azetidinones | mdpi.com |

| Benzyloxyacetyl chloride | Imine from (2R,3R)-2-chloro-3-phenylpent-4-enal and cyclohexylamine | Triethylamine | Benzene | cis-3-benzyloxy-2-azetidinone | mdpi.com |

| Methoxyacetyl chloride | Chiral imine from D-mannitol | Triethylamine | - | cis-3-methoxy-4-(1,3-dioxolan-4-yl)azetidin-2-one | mdpi.com |

| Crotonyl chloride | N-(4-methoxyphenyl)methanimine | Triethylamine | Dichloromethane | 3-vinyl-2-azetidinone | mdpi.com |

Reactivity of Imines in Cycloaddition Pathways

The Staudinger cycloaddition, a formal [2+2] cycloaddition between a ketene and an imine, remains a cornerstone for the synthesis of β-lactams, including precursors to this compound. organic-chemistry.orgacs.org The reaction is not a concerted process but rather a stepwise mechanism. acs.orgmdpi.com The initial step involves a nucleophilic attack from the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. researchgate.net This attack generates a zwitterionic intermediate, which then undergoes a conrotatory electrocyclic ring closure to form the four-membered azetidin-2-one ring. acs.orgacs.orgmdpi.com

The stereochemical outcome of the Staudinger reaction is highly dependent on the reactivity and geometry of the imine. The competition between direct ring closure of the zwitterionic intermediate and its isomerization determines the final cis/trans configuration of the product. organic-chemistry.org As a general rule, (E)-imines typically yield cis-β-lactams, while (Z)-imines lead to trans-β-lactams. acs.orgacs.org The electronic properties of the substituents on both the imine and the ketene play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, polar solvents can stabilize the zwitterionic intermediate, allowing more time for isomerization and potentially leading to a higher proportion of the trans product. nih.gov

Table 1: Factors Influencing Stereoselectivity in Staudinger Cycloaddition

| Factor | Influence on Stereochemistry | Mechanism |

|---|---|---|

| Imine Geometry | (E)-imines generally yield cis-β-lactams; (Z)-imines yield trans-β-lactams. acs.orgacs.org | The initial geometry of the imine dictates the orientation of substituents in the zwitterionic intermediate, influencing the stereochemistry of the subsequent ring closure. |

| Substituent Electronics | Electron-donating groups on the ketene and electron-withdrawing groups on the imine favor cis products. organic-chemistry.org | These electronic effects accelerate the rate of direct conrotatory ring closure relative to the rate of intermediate isomerization. |

| Solvent Polarity | Polar solvents can increase the proportion of trans-β-lactam. nih.gov | Polar solvents stabilize the zwitterionic intermediate, allowing for equilibration to the more thermodynamically stable trans-intermediate before ring closure. |

| Temperature | Lower temperatures can enhance stereoselectivity. | At lower temperatures, the energy barrier for isomerization of the intermediate may become more significant compared to the ring-closure pathway. |

Other [2+2] Cycloaddition Variants

Beyond the classic Staudinger synthesis, other [2+2] cycloaddition methodologies have been developed for constructing the azetidin-2-one core.

Kinugasa Reaction: This reaction provides a powerful route to β-lactams through the copper(I)-catalyzed 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne. organicreactions.org The process is a cascade reaction that begins with the formation of a copper acetylide, which then reacts with the nitrone. organicreactions.org This is followed by a rearrangement to yield the β-lactam ring, typically with a cis-substitution pattern. organicreactions.org The Kinugasa reaction is valued for its operational simplicity and stereoselectivity. organicreactions.orgrsc.org Recent advancements have enabled a one-pot synthesis of 4-substituted β-lactams using inexpensive calcium carbide as the alkyne source. organic-chemistry.orgorganic-chemistry.org

Photochemical [2+2] Cycloaddition: The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to produce an azetidine ring. rsc.org This method is atom-economical but has faced challenges due to the photoreactivity of acyclic imines. researchgate.net The reaction typically proceeds through the excitation of the imine to a triplet state, which then undergoes cycloaddition with the alkene. rsc.orgresearchgate.net Recent developments have utilized visible-light photocatalysis via an energy transfer mechanism to achieve this transformation under mild conditions, expanding its applicability for the synthesis of highly functionalized azetidines. chemrxiv.orgnih.gov

Ring Expansion and Ring Contraction Methodologies

Alternative strategies to form the azetidin-2-one skeleton involve the rearrangement of other cyclic systems.

Silver-Induced Ring Expansion Mechanisms

Silver(I) catalysts have been employed to facilitate the ring expansion of smaller nitrogen-containing heterocycles. For instance, a silver(I)-catalyzed domino reaction of N-tosylaziridines or N-tosylazetidines with propargyl alcohols can produce a diverse range of larger N,O-heterocycles like oxazines and oxazepines. researchgate.net The proposed mechanism involves the dual activation of both reactants by the silver(I) catalyst. researchgate.netresearchgate.net This coordination facilitates the nucleophilic ring opening of the strained aziridine or azetidine by the alcohol, followed by a subsequent intramolecular cyclization onto an alkyne or allene intermediate to yield the ring-expanded product. researchgate.net

Rearrangements of Larger Cyclic Systems

The synthesis of the azetidin-2-one core can also be achieved through the ring contraction of larger heterocyclic systems. A notable example is the photochemical 4π-electrocyclization of 2-pyridones. nottingham.ac.uknottingham.ac.uk Upon irradiation with UV light, 2-pyridones can undergo a disrotatory ring closure to form a bicyclic photo-isomer known as a Dewar pyridone. nottingham.ac.uk This strained bicyclic structure contains a fused azetidin-2-one ring. This photochemical rearrangement provides a pathway to novel azetidinone-containing scaffolds that can serve as precursors for further synthetic transformations. nottingham.ac.uk

Derivatization Strategies for this compound

The hydroxyl group at the C3 position of the azetidin-2-one ring is a key functional handle for further molecular elaboration.

Modification of the Hydroxyl Group (e.g., acetylation, protection)

Direct synthesis of this compound can be achieved by the cycloaddition of an imine with acetoxyketene, followed by hydrolysis of the resulting 3-acetoxyazetidin-2-one. mdpi.com The modification of the hydroxyl group is crucial for multi-step syntheses, often requiring its conversion into other functional groups or its protection to prevent unwanted side reactions.

Acetylation: A common derivatization is the acetylation of the hydroxyl group to form an ester. This can be readily accomplished using standard reagents such as acetic anhydride in the presence of a base like pyridine. nih.gov

Protection: In complex synthetic sequences, the hydroxyl group is often temporarily masked with a protecting group. The choice of protecting group is critical and depends on its stability to various reaction conditions and the specific methods required for its selective removal. organic-chemistry.org Orthogonal protecting group strategies allow for the selective deprotection of one functional group while others remain intact. organic-chemistry.org Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., TBDMS), which are stable under many conditions but can be cleaved with fluoride (B91410) sources, and benzyl ethers, which are typically removed by hydrogenolysis. wikipedia.orgcreative-peptides.com

Table 2: Common Protecting Groups for the Hydroxyl Function

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|

| Acetyl | Ac | Acetic anhydride, pyridine nih.gov | Basic conditions (e.g., K2CO3, MeOH) or acidic conditions. |

| tert-Butyldimethylsilyl | TBDMS (or TBS) | TBDMS-Cl, imidazole, DMF | Tetrabutylammonium fluoride (TBAF); Acetic acid; HF wikipedia.org |

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | Hydrogenolysis (H₂, Pd/C) creative-peptides.com |

| p-Methoxybenzyl | PMB | PMB-Cl, NaH | Oxidative cleavage (DDQ or CAN); Hydrogenolysis wikipedia.orguchicago.edu |

N-Substitution Reactions of the Azetidinone Nitrogen

The nitrogen atom of the azetidin-2-one ring is a key position for introducing molecular diversity, which can significantly influence the biological activity of the resulting compounds. While specific examples detailing the N-substitution of the parent this compound are not extensively documented in readily available literature, general methodologies for the N-alkylation and N-arylation of lactams can be applied.

N-alkylation of lactams is typically achieved by deprotonation of the N-H bond with a suitable base to form an amide anion, followed by nucleophilic attack on an alkyl halide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent and reaction conditions can influence the efficiency of the alkylation. For instance, a method for the N-alkylation of bicyclic β-lactams utilizes silica-supported cesium carbonate under solvent-free conditions, highlighting a greener approach to this transformation. Another approach involves microwave-assisted N-alkylation of amides and lactams under solvent-free phase-transfer catalytic conditions, which can significantly reduce reaction times.

For the introduction of aryl groups at the nitrogen atom, modern cross-coupling reactions such as the Buchwald-Hartwig amination are powerful tools. This palladium-catalyzed reaction couples an amine (in this case, the azetidinone nitrogen) with an aryl halide or triflate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The development of various generations of catalysts and ligands has expanded the scope of this reaction to a wide range of substrates and functional groups, allowing for the synthesis of N-aryl lactams under relatively mild conditions. While direct application on this compound needs to be experimentally verified, this methodology presents a promising route for the synthesis of N-aryl-3-hydroxyazetidin-2-one derivatives.

Substitution at C-4 and Other Ring Positions

The C-4 position of the azetidin-2-one ring is another critical site for functionalization, with substituents at this position playing a crucial role in the biological activity of many β-lactam antibiotics. The introduction of substituents at C-4 is often achieved during the construction of the β-lactam ring rather than by substitution on a pre-formed ring.

One of the most versatile methods for synthesizing 4-substituted β-lactams is the [2+2] cycloaddition of a ketene and an imine, known as the Staudinger reaction. By choosing appropriately substituted ketenes and imines, a wide variety of functional groups can be introduced at the C-4 position. For instance, the reaction of an imine with an acetoxy- or phenoxyacetyl chloride in the presence of a base generates a ketene that leads to the formation of a 3-acetoxy- or 3-phenoxy-4-substituted-azetidin-2-one. Subsequent deprotection of the hydroxyl group can yield the desired 3-hydroxy derivative.

The Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone with a terminal alkyne, is another powerful method for the synthesis of 4-substituted β-lactams. This reaction allows for the introduction of a variety of substituents at the C-4 position depending on the choice of the alkyne. A notable application of this reaction is the synthesis of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones.

The Reformatsky reaction, which involves the reaction of an α-haloester with an imine in the presence of a metal such as zinc, can also be employed to synthesize 4-substituted-β-lactams. Furthermore, 4-acetoxy-azetidin-2-one is a valuable and versatile intermediate that can be used for the synthesis of various 4-substituted derivatives. Additionally, 3-amino-4-hydroxymethyl-β-lactams have been highlighted as key intermediates for the synthesis of C4-functionalized 3-amino-β-lactams, indicating the importance of hydroxyl-containing substituents in further derivatization.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and fine chemicals to develop more environmentally benign and sustainable processes. This section explores the use of microwave-assisted synthesis, sonication-promoted reactions, and solvent-free and catalytic methods in the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of β-lactams, including this compound derivatives, has significantly benefited from this technology.

The Staudinger reaction, a cornerstone of β-lactam synthesis, can be efficiently carried out under microwave irradiation. For example, the enantiospecific synthesis of 3-hydroxy-2-azetidinones has been reported via a microwave-assisted Staudinger reaction between chiral imines and methoxy- or acetoxyacetyl chloride, affording optically pure cis-β-lactams nih.gov. Microwave irradiation has also been successfully applied to the synthesis of various other azetidinone derivatives, demonstrating the broad applicability of this technique. The use of microwave heating can dramatically reduce reaction times from hours to minutes.

Below is a table summarizing representative examples of microwave-assisted synthesis of azetidinone derivatives, highlighting the reaction conditions and outcomes.

| Reactants | Product | Solvent/Conditions | Time | Yield (%) | Reference |

| Schiff bases and chloroacetyl chloride | 3-chloro-(substituted)-1-(2'-imino-4'-methyl-7'-hydroxy coumarinyl) azetidin-2-one | DMF, triethylamine, microwave irradiation | 5-10 min | High | |

| Dehydroacetic acid and primary aromatic amines, then chloroacetyl chloride | Novel Azetidinones | DMF, triethylamine, microwave irradiation | - | Excellent | |

| Halogenohydroxy substituted imines and chloroacetyl chloride | Substituted 2-azetidinone derivatives | 2-methoxyethanol, microwave irradiation | 4-6 min | High | nih.gov |

| Isatins and malonic/cyanoacetic acids | 3-hydroxy-2-oxindoles | Dioxane, triethylamine, microwave activation | 5-10 min | up to 98% |

This table is illustrative and combines data from the synthesis of various azetidinone and related heterocyclic derivatives under microwave irradiation to demonstrate the general advantages of the technique.

Sonication-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green method for promoting organic transformations. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates.

Ultrasound irradiation has been successfully employed in the synthesis of various heterocyclic compounds. While specific studies focusing solely on the sonication-promoted synthesis of this compound are not abundant, the principles of sonochemistry have been applied to related β-lactam syntheses and other multicomponent reactions, suggesting its potential applicability. For instance, ultrasound has been shown to promote the synthesis of pyridazines and 3-hydroxy-pyrrole-based derivatives in water. The use of ultrasound can lead to shorter reaction times and improved yields compared to silent (non-sonicated) reactions. The efficiency of sonication can be influenced by factors such as frequency, power output, and the type of ultrasonic device (bath or probe). The application of sonication often allows for the use of greener solvents like water or ethanol-water mixtures, further enhancing the environmental credentials of the synthetic route.

Solvent-Free and Catalytic Methods

The development of solvent-free and catalytic synthetic methods is a cornerstone of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often toxic, flammable, and contribute to environmental pollution. These reactions can sometimes be promoted by grinding the reactants together or by heating them in the absence of a solvent. In the context of β-lactam synthesis, solvent-free conditions have been employed, for instance, in the reaction of Schiff bases with chloroacetyl chloride in the presence of triethylamine to form azetidinones.

The use of catalysts is another key aspect of green chemistry, as catalytic reactions are often more atom-economical and can proceed under milder conditions than their stoichiometric counterparts. For the synthesis of β-lactams, various catalytic systems have been developed. For example, a scandium(III) triflate-catalyzed, solvent-free, one-pot condensation between silyl ketene thioacetals and imines has been reported to produce β-lactams in fair to good yields. This approach highlights the potential of combining catalytic methods with solvent-free conditions to develop highly efficient and environmentally friendly synthetic protocols for valuable heterocyclic compounds like this compound.

Stereochemical Control in 3 Hydroxyazetidin 2 One Synthesis

Diastereoselective Synthesis of Azetidinones

The diastereoselective synthesis of azetidinones, particularly 3-hydroxyazetidin-2-ones, focuses on controlling the relative stereochemistry of substituents on the β-lactam ring. This is most commonly addressed through the control of cis/trans isomerism during the ring-forming reaction.

Control of cis/trans Isomerism

The Staudinger [2+2] cycloaddition, a reaction between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams. The stereochemical outcome of this reaction, yielding either a cis or trans azetidinone, is highly dependent on the reaction mechanism and the nature of the reactants.

Generally, the reaction is known to favor the formation of the cis-isomer. For instance, the cycloaddition of acetoxyketene (generated in situ from acetoxyacetyl chloride) with various imines predominantly yields cis-β-lactams. mdpi.com These cis-3-acetoxy-2-azetidinones can then be hydrolyzed, often using a base like lithium hydroxide (B78521), to produce the corresponding cis-3-hydroxy-2-azetidinones in high yields. mdpi.com The preference for the cis product is often explained by the stereochemical course of the cycloaddition, where the substituents adopt the thermodynamically more stable arrangement in the transition state. researchgate.net

However, the formation of the trans-isomer can also be achieved, although it is often the minor product under thermal conditions. The ratio of cis to trans isomers is a direct consequence of the relative rates of ring closure from different intermediates. researchgate.net

Influence of Reaction Conditions on Diastereoselectivity

The diastereoselectivity of the Staudinger reaction can be significantly influenced by various reaction parameters, allowing chemists to tune the outcome toward the desired isomer. Key factors include the solvent, reaction temperature, and the presence of additives. researchgate.net

Solvent: The polarity of the solvent plays a crucial role. Nonpolar solvents tend to favor the formation of the cis-isomer, whereas more polar solvents can sometimes lead to an increase in the proportion of the trans-product. This is attributed to the stabilization of different zwitterionic intermediates in solvents of varying polarity. researchgate.net

Temperature: Reaction temperature is a critical factor. Lower temperatures, such as -78 °C or 0 °C, often enhance the selectivity for the cis-isomer. mdpi.com Conversely, conducting the reaction at higher temperatures (e.g., 100 °C) can alter the diastereomeric ratio, sometimes favoring the formation of the thermodynamically more stable product, which may not always be the cis-isomer depending on the specific substrates. mdpi.comresearchgate.net

Additives: The presence of bases, such as triethylamine (B128534), is common in the Staudinger reaction to neutralize the acid generated. The nature and concentration of the base can influence the reaction intermediates and thus the stereochemical outcome.

| Reaction Parameter | General Influence on Diastereoselectivity | Example Condition |

| Solvent | Nonpolar solvents generally favor cis-isomer formation. | Toluene, Dichloromethane |

| Temperature | Lower temperatures often increase cis-selectivity. | -78 °C to 0 °C mdpi.com |

| Additives | Base type and concentration can affect intermediate stability and isomer ratio. | Triethylamine mdpi.com |

Enantioselective Synthesis of Chiral 3-Hydroxyazetidin-2-one

Moving beyond relative stereochemistry, enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this involves creating the C3 and C4 stereocenters with a specific absolute configuration. This is achieved through the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Use of Chiral Auxiliaries

A well-established method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. williams.edu This molecule is covalently attached to the starting material to direct the stereochemical course of a subsequent reaction, after which it is cleaved and can often be recovered.

Oxazolidinones, such as those popularized by David Evans, are a prominent class of chiral auxiliaries applicable to this type of synthesis. The general process involves:

Acylation: The chiral auxiliary is acylated with a suitable precursor, such as an acid chloride, to form an imide. williams.edu

Diastereoselective Reaction: The key bond-forming reaction (e.g., cycloaddition or alkylation) is performed. The bulky chiral auxiliary sterically blocks one face of the reactive intermediate, forcing the reactants to approach from the opposite, less hindered face. This results in the formation of one diastereomer in high excess.

Cleavage: The chiral auxiliary is removed, typically through hydrolysis, to yield the enantiomerically enriched product. nih.gov

This method is highly effective due to its predictability and the high levels of diastereoselectivity that can be achieved. williams.edu

Asymmetric Catalysis (e.g., Cu(I) catalysis)

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. labinsights.nl In the context of azetidinone synthesis, this often involves a metal catalyst coordinated to a chiral ligand.

Copper(I)-catalyzed reactions have been shown to be effective in creating chiral nitrogen-containing heterocycles. nih.gov For example, Cu(I)-catalyzed cascade reactions can be used to construct complex ring systems with high diastereoselectivity and enantioselectivity. nih.govmdpi.com The principle involves the formation of a chiral catalyst-substrate complex, which then reacts in a highly stereocontrolled manner. The chiral ligand creates a specific three-dimensional environment around the metal center, dictating the facial selectivity of the reaction.

While direct Cu(I)-catalyzed synthesis of this compound is a specific application, the broader success of copper catalysis in related asymmetric transformations, such as cycloadditions and alkylations, underscores its potential in this area. nih.govbirmingham.ac.uk

| Catalytic System | Principle of Action |

| Chiral Lewis Acids | Coordination to a substrate activates it and shields one face from attack. |

| Transition Metal Catalysis (e.g., Cu(I), Au(I)) | A chiral ligand-metal complex creates a chiral pocket, directing the reaction pathway to favor one enantiomer. nih.govnih.gov |

Biocatalytic Approaches (e.g., enzyme-mediated hydrolysis)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. acib.at For the synthesis of chiral this compound, biocatalytic methods can be applied in several ways, most notably through kinetic resolution.

In a kinetic resolution, an enzyme selectively acts on one enantiomer of a racemic mixture. For example, a lipase (B570770) could be used for the enantioselective hydrolysis of a racemic ester precursor, such as rac-3-acetoxyazetidin-2-one. The enzyme would hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding alcohol ((R)-3-hydroxyazetidin-2-one) at a much faster rate than the other enantiomer ((S)-ester). This allows for the separation of the fast-reacting alcohol product from the unreacted slow-reacting ester, yielding both enantiomers in high optical purity. Lipase B from Candida antarctica (often immobilized as Novozym 435) is a versatile biocatalyst used in such transformations. unimi.it

Another approach is the direct asymmetric synthesis, such as the enantioselective reduction of a prochiral ketone. For instance, an azetidine-2,3-dione (B12860077) could be enantioselectively reduced to an optically active 3-hydroxy-β-lactam using a reductase enzyme or a chemo-catalytic system that mimics enzymatic action. mdpi.com These methods leverage the inherent chirality of enzyme active sites to produce products with very high enantiomeric excess. mdpi.com

| Biocatalytic Method | Description | Example Enzyme Class |

| Kinetic Resolution | An enzyme selectively modifies one enantiomer in a racemic mixture, allowing for the separation of both enantiomers. | Lipases, Hydrolases unimi.it |

| Asymmetric Reduction | A prochiral ketone (e.g., an azetidine-2,3-dione) is reduced to a chiral alcohol with high enantioselectivity. mdpi.com | Dehydrogenases, Reductases |

Chiral Resolution Techniques for this compound Precursors

Chiral resolution is a key strategy for obtaining enantiomerically pure 3-hydroxyazetidin-2-ones by separating the stereoisomers of their precursors. Enzymatic kinetic resolution is a particularly effective method for this purpose.

Enzymatic Kinetic Resolution

Lipases are widely used biocatalysts for the kinetic resolution of racemic azetidinone precursors. This technique relies on the enzyme's ability to selectively catalyze the transformation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the transformed one.

One prominent precursor for chiral 3-hydroxyazetidin-2-ones is cis-3-(substituted acetoxy)azetidin-2-one. The enantioselective hydrolysis of these esters, mediated by lipases, yields optically active 3-hydroxyazetidin-2-ones. A study focused on the hydrolysis of cis-3-(chloroacetoxy)azetidin-2-ones using Porcine Pancreatic Lipase (PPL). researchgate.net The reaction was optimized by evaluating various parameters, leading to the efficient production of chiral cis-3-hydroxyazetidin-2-ones. researchgate.net The influence of different substituents on the acetoxy group was also investigated, with bromoacetoxy, propionyloxy, and formyloxy groups providing good to moderate yields of the desired chiral alcohol. researchgate.net

Similarly, the kinetic resolution of 4-acetoxy-azetidin-2-one, a structural isomer and important β-lactam intermediate, has been successfully achieved using lipases. nih.govresearchgate.netcolab.ws A screening of various commercial enzymes identified Pseudomonas fluorescens lipase as a highly suitable biocatalyst for this resolution, achieving excellent enantiomeric excesses. nih.govresearchgate.netcolab.ws Burkholderia Cepacia Lipase (BCL) has also proven to be a high-performing enzyme for resolving racemic azetidinone intermediates. researchgate.net

| Precursor | Enzyme | Resolution Method | Key Findings | Reference |

|---|---|---|---|---|

| cis-3-(chloroacetoxy)azetidin-2-ones | Porcine Pancreatic Lipase (PPL) | Enantioselective Hydrolysis | Optimized conditions yield chiral cis-3-hydroxyazetidin-2-ones. Substituents on the acetoxy group affect yield. | researchgate.net |

| (±)-4-acetoxy-azetidin-2-one | Pseudomonas fluorescens Lipase (PFL) | Kinetic Resolution (KR) | Achieved good conversions and excellent enantiomeric excesses for both enantiomers. | nih.govresearchgate.netcolab.ws |

| Racemic azetidinone intermediate | Burkholderia Cepacia Lipase (BCL) | Kinetic Resolution (KR) | Highly performing enzyme resulting in excellent enantiomeric excesses (94% and 98% ee). | researchgate.net |

Reactivity and Reaction Mechanisms of 3 Hydroxyazetidin 2 One

Ring Opening Reactions

The propensity of the β-lactam ring to undergo cleavage is a cornerstone of its chemistry, a property exploited in both biological contexts and synthetic applications. nih.gov This reactivity stems from the strained amide bond within the four-membered ring, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

One of the most synthetically valuable reactions of 3-hydroxyazetidin-2-one and its derivatives is the nucleophilic ring opening, which provides a direct route to β-amino acids and their derivatives. The strained carbonyl group is readily attacked by various nucleophiles, leading to the cleavage of the N1-C2 amide bond.

For instance, N-Boc-protected 3-hydroxy-β-lactams can react smoothly with amino acid esters to yield dipeptides containing an isoserine (α-hydroxy-β-amino acid) residue. nih.gov This reaction proceeds under mild conditions without the need for a coupling agent, highlighting the high reactivity of the β-lactam ring. nih.gov Similarly, methanolysis of N-Boc-3-siloxy-β-lactams, facilitated by the strained ring, produces N-Boc-α-hydroxy-β-amino acid methyl esters in excellent yields. nih.gov

Acid-catalyzed hydrolysis is another common method for ring opening, converting the β-lactam directly into the corresponding β-amino acid. mdpi.com The reaction of chiral sulfamidates, derived from related α-alkylisoserine, with nucleophiles like sodium azide (B81097) leads to various enantiopure β²,²-amino acids, demonstrating that the ring-opening occurs with a predictable inversion of configuration at the carbon center being attacked. nih.gov

| β-Lactam Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| N-Boc-3-hydroxy-β-lactam | (S)-Leu-OMe | Dipeptide with N-terminal isoserine | nih.gov |

| N-Boc-3-(t-butyldimethylsiloxy)-β-lactam | Methanol (CH₃OH) | N-Boc-α-hydroxy-β-amino acid methyl ester | nih.gov |

| cis-3-Amino-β-lactam | H₂O (in 6 M HCl) | α,β-Diamino acid hydrochloride | nih.gov |

The inherent strain of the azetidinone ring makes it susceptible to cleavage even without the direct action of a strong nucleophile, particularly under thermal or acidic conditions. rsc.org This "strain-driven" reactivity is a key feature of four-membered heterocycles. rsc.org Acid-mediated ring-opening of 4-aryl-azetidin-2-ones with strong acids like triflic acid has been shown to yield cinnamamides, demonstrating a pathway for cleavage initiated by protonation of the carbonyl oxygen or the nitrogen atom, which further weakens the strained ring structure. rsc.org The activation energy for the ring-opening process is significantly lowered by the release of this strain, driving the reaction forward.

The hydrolysis of the β-lactam ring, a specific case of nucleophilic ring opening with water, can proceed under both acidic and basic conditions. The mechanism is heavily influenced by the ring strain, which enhances the electrophilicity of the carbonyl carbon.

Under acidic conditions, the reaction typically follows an A-2 mechanism. This involves a rapid, reversible protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a rate-determining nucleophilic attack by a water molecule on the activated carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to the ring-opened β-amino acid. mdpi.comresearchgate.net

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in the rate-determining step, forming a tetrahedral intermediate. This intermediate then undergoes ring cleavage by breaking the amide bond to form a β-amino carboxylate.

Functional Group Transformations of the Hydroxyl Group

The hydroxyl group at the C3 position offers a versatile handle for further functionalization of the azetidinone scaffold. Standard alcohol chemistry can be applied, often with high selectivity.

Esterification: The hydroxyl group can be readily acylated to form esters. A common synthetic route to this compound involves the hydrolysis of a 3-acetoxy precursor, a reaction that can be reversed. nih.gov This transformation can be achieved using various acylating agents such as acid anhydrides or acyl chlorides, often catalyzed by bases like 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, yielding an azetidine-2,3-dione (B12860077). This reaction can be performed using standard oxidizing agents like those employed in Swern or PCC oxidations. nih.govnih.gov These highly reactive diones are valuable intermediates; for example, they can undergo subsequent enantioselective reduction to afford chiral 3-hydroxy-β-lactams. mdpi.com

Protection/Etherification: To prevent unwanted side reactions during other transformations, the hydroxyl group is often protected. Common protecting groups include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS), which can be introduced under standard conditions and later removed with a fluoride (B91410) source. nih.gov

Glycosylation: Chemoenzymatic methods have been developed for the glucosylation of the 3-hydroxy group, demonstrating the potential to create novel glycosylated β-lactam structures. acs.org

Reactions at the Carbonyl Moiety

While the carbonyl group's primary reactivity is associated with ring-opening, it can also undergo reactions typical of amides, albeit influenced by the ring strain.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂), though this requires powerful reducing agents like lithium aluminum hydride (LiAlH₄) due to the lower reactivity of amides compared to ketones or aldehydes. libretexts.orgsavemyexams.com Such a reduction would transform the this compound into a 3-hydroxyazetidine.

Addition of Organometallic Reagents: Strong nucleophiles such as Grignard reagents can add to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The reaction with a lactam can be complex. The initial addition would form a tetrahedral intermediate (a hemiaminal), which could be stable or undergo subsequent ring cleavage, depending on the reaction conditions and the substituents on the ring. libretexts.org

Mechanisms of Azetidinone Ring Formation

The construction of the strained azetidin-2-one (B1220530) ring is a significant challenge in organic synthesis, and several powerful methods have been developed.

Staudinger [2+2] Cycloaddition: The most versatile and widely used method for synthesizing β-lactams is the Staudinger cycloaddition between a ketene (B1206846) and an imine. rsc.orgresearchgate.net The mechanism is generally accepted to proceed through a two-step pathway. First, a nucleophilic attack of the imine nitrogen on the sp-hybridized carbon of the ketene forms a zwitterionic intermediate. This is followed by a conrotatory 4π-electron electrocyclization of the zwitterion to form the four-membered β-lactam ring. wikipedia.org To synthesize this compound, acetoxyketene (generated in situ from acetoxyacetyl chloride and a tertiary amine) is typically reacted with an appropriate imine. The resulting 3-acetoxyazetidin-2-one is then hydrolyzed to reveal the hydroxyl group. nih.govacs.org

| Reaction Name | Reactants | Key Mechanistic Step | Reference |

|---|---|---|---|

| Staudinger Cycloaddition | Ketene + Imine | Formation of zwitterionic intermediate followed by electrocyclization | rsc.orgwikipedia.org |

| Rh-catalyzed C-H Insertion | α-Diazo amide | Intramolecular insertion of a rhodium carbene into a C-H bond | nih.gov |

| Norrish-Yang Photocyclization | β-Ketoformamide | Intramolecular γ-hydrogen abstraction by excited keto group to form a 1,4-diradical, followed by cyclization | researchgate.net |

| Intramolecular C-H Amidation | Dioxazolone reagent | Enzyme-catalyzed nitrene transfer and C-H insertion | researchgate.net |

Intramolecular Cyclizations: Other strategies involve intramolecular ring closure. Rhodium-catalyzed intramolecular C-H insertion of carbenes generated from α-diazo amides is an effective method for forming the β-lactam ring. nih.gov More recently, biocatalytic methods using engineered myoglobin (B1173299) variants have been shown to catalyze intramolecular C-H amidation of dioxazolone reagents to form β-, γ-, and δ-lactams with high enantioselectivity. researchgate.net Another innovative approach is the Norrish-Yang Type II photocyclization of β-ketoformamides, where UV irradiation induces an intramolecular hydrogen abstraction followed by cyclization to directly afford 3-hydroxy-β-lactams. researchgate.net

Detailed Mechanistic Pathways of [2+2] Cycloadditions (e.g., stepwise vs. concerted)

The most prevalent method for synthesizing the 2-azetidinone core is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition discovered by Hermann Staudinger in 1907. mdpi.comresearchgate.netrsc.org While appearing straightforward, the mechanism of this reaction is complex and has been a topic of considerable debate, particularly concerning whether it proceeds via a concerted or a stepwise pathway. mdpi.comresearchgate.net

Current understanding, supported by experimental and computational studies, largely favors a stepwise mechanism for the Staudinger reaction. researchgate.net The process is generally initiated by the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene. This initial step leads to the formation of a zwitterionic intermediate. The subsequent step involves a conrotatory ring closure to form the four-membered β-lactam ring. mdpi.com

The key stages of the stepwise pathway are:

Nucleophilic Attack: The reaction begins with the lone pair of electrons on the imine's nitrogen atom attacking the electrophilic central carbon of the ketene.

Formation of a Zwitterionic Intermediate: This attack results in the formation of a dipolar, or zwitterionic, intermediate. This intermediate is a key feature distinguishing the stepwise from a concerted pathway. researchgate.net

Ring Closure: The intermediate then undergoes a 4π-electron conrotatory cyclization, where the anionic carbon center attacks the iminium carbon, forming the C3-C4 bond of the azetidin-2-one ring.

The stereochemical outcome of the Staudinger synthesis (i.e., the formation of cis or trans isomers) is largely determined by the relative rates of bond rotation in the zwitterionic intermediate versus the rate of ring closure. Factors such as temperature, solvent, and the specific substituents on the ketene and imine can influence this outcome. mdpi.com For example, the synthesis of 3-acetoxy-2-azetidinones, which are precursors to 3-hydroxy-2-azetidinones, can yield different stereoisomers depending on the reaction conditions. Hydrolysis of the acetoxy group then provides the final 3-hydroxy derivative, retaining the stereochemistry established during the cycloaddition. mdpi.com

| Mechanistic Pathway | Description | Key Characteristics | Supporting Evidence |

| Stepwise | The reaction proceeds through a distinct, isolable or detectable intermediate. | Formation of a zwitterionic intermediate; stereochemistry determined by intermediate dynamics. | Trapping of intermediates; computational studies showing a lower energy barrier for the stepwise path; dependence of stereoselectivity on reaction conditions. mdpi.comresearchgate.netresearchgate.net |

| Concerted | The formation of the two new sigma bonds occurs simultaneously in a single transition state. | No intermediate is formed; stereochemistry is highly specific and predictable by orbital symmetry rules (Woodward-Hoffmann rules). | Less supported for the Staudinger reaction, as it fails to explain the observed mixture of stereoisomers under various conditions. mdpi.com |

Role of Intermediates (e.g., zwitterionic, nitrenium ions)

Intermediates play a crucial role in defining the reaction pathway and stereoselectivity of 2-azetidinone synthesis.

Zwitterionic Intermediates: As outlined above, the zwitterionic intermediate is central to the modern understanding of the Staudinger [2+2] cycloaddition. researchgate.netmdpi.com The formation of this intermediate involves the creation of an enolate from the ketene and an iminium ion from the imine. The stability and conformation of this zwitterion are critical. Isomerization within the iminium part of the zwitterionic intermediate can occur before ring closure, which directly affects the final cis/trans diastereoselectivity of the resulting β-lactam. researchgate.net The electronic properties of the substituents on both the ketene and the imine can influence the lifetime and reactivity of this intermediate. researchgate.net

Nitrenium Ions: While zwitterionic intermediates are well-established in the context of the Staudinger reaction, the role of other reactive species like nitrenium ions is less direct. A nitrenium ion (R₂N⁺) is a nitrogen-based cation. There is evidence for the involvement of nitrenium ions in certain biological reactions, such as the binding of some nitroaromatic compounds to DNA. nih.gov In the context of β-lactam chemistry, their involvement is not typically cited for the standard Staudinger cycloaddition. However, they could potentially be implicated in alternative synthetic routes or in the reactivity and degradation pathways of the azetidinone ring under specific, often oxidative, conditions.

| Intermediate Type | Role in 2-Azetidinone Synthesis/Reactivity | Mechanism of Formation | Impact on Product |

| Zwitterionic Ion | Key intermediate in the stepwise Staudinger [2+2] cycloaddition. researchgate.netmdpi.com | Nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. mdpi.comresearchgate.net | Determines the stereochemical outcome (cis vs. trans) through conformational changes and subsequent conrotatory ring closure. mdpi.comresearchgate.net |

| Nitrenium Ion | Not a standard intermediate in the Staudinger synthesis. May be involved in other reactions or degradation pathways. | Typically formed by heterolytic cleavage of a nitrogen-heteroatom bond. | Could lead to ring-opening or rearrangement products, though this is not a primary pathway in synthesis. nih.gov |

Thermolysis and Photochemical Reactivity

The strained four-membered ring of this compound influences its stability under thermal and photochemical conditions.

Thermolysis: The thermal reactivity of azetidin-2-ones is characterized by ring-opening reactions. The specific products depend on the substitution pattern and the presence of other functional groups. Due to the inherent ring strain, β-lactams can undergo thermal decomposition, although they are generally more stable than the related, more strained aziridines. rsc.org The Staudinger reaction itself can be thermally promoted. researchgate.net The thermal decomposition of the β-lactam ring can proceed through the cleavage of the C-C and C-N bonds of the ring, potentially leading to the formation of alkenes, imines, or isocyanates, depending on the pathway.

Photochemical Reactivity: Photochemical conditions can also be used to induce reactions in azetidinone systems. The energy supplied by photons can promote electrons to higher energy states, facilitating reactions that are not accessible under thermal conditions. The Staudinger reaction can be photochemically enhanced. researchgate.net Furthermore, photochemical [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction, represent a method for synthesizing azetidine (B1206935) rings, highlighting the utility of photochemistry in accessing these strained heterocycles. rsc.org For this compound, photochemical activation could potentially lead to radical-based reactions, ring cleavage, or rearrangements. For example, irradiation can lead to the cleavage of the N1-C2 or N1-C4 bonds, generating diradical intermediates that can undergo further reactions.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Hydroxyazetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and stereochemistry of 3-hydroxyazetidin-2-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals and the determination of through-bond and through-space correlations.

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in the molecule. The protons on the four-membered β-lactam ring of this compound derivatives exhibit characteristic chemical shifts and coupling constants. For instance, the protons at the C-3 and C-4 positions of the azetidinone ring typically appear as doublets or more complex multiplets, with their coupling constants being indicative of their relative stereochemistry (cis or trans). tandfonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the β-lactam ring is particularly diagnostic, appearing at a downfield chemical shift. The carbon atoms bonded to the hydroxyl and amino groups also show characteristic resonances.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Azetidin-2-one (B1220530) Ring Data is representative and can vary based on substitution and solvent.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C=O | - | - | ~170-175 |

| C3-H | ~4.5 - 5.8 | d or dd | ~60-65 |

| C4-H | ~5.3 - 5.9 | d or dd | ~55-60 |

| N-H | Broad singlet | s | - |

| O-H | Broad singlet | s | - |

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a common method for determining enantiomeric excess (ee). researchgate.net These reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their distinct signals to be resolved and integrated in the ¹H NMR spectrum. The ratio of the integrals directly corresponds to the enantiomeric excess of the sample. This technique is invaluable for assessing the effectiveness of enantioselective syntheses.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the molecular structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show cross-peaks between the C3-H and C4-H protons, confirming their connectivity within the β-lactam ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. globalresearchonline.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. For example, an HMBC spectrum could show a correlation from the C3-H proton to the C2 carbonyl carbon, and from the C4-H proton to the C2 carbonyl carbon, confirming the core structure of the azetidin-2-one ring. globalresearchonline.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. The most prominent feature in the IR spectrum is the intense absorption band of the β-lactam carbonyl (C=O) group, which typically appears at a relatively high wavenumber (around 1730-1780 cm⁻¹) due to the ring strain of the four-membered ring. tandfonline.com Other important absorptions include the broad O-H stretching band from the hydroxyl group (around 3200-3600 cm⁻¹) and the N-H stretching band from the amide group (around 3100-3300 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| β-Lactam Carbonyl | C=O stretch | 1730 - 1780 | Strong, Sharp |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Amide | N-H stretch | 3100 - 3300 | Medium |

| Alkyl | C-H stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. In electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to produce a molecular ion (M⁺) or a pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of the molecular ion provides a structural fingerprint. For this compound, characteristic fragmentation pathways would include the cleavage of the strained four-membered ring, as well as the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or carbon monoxide (CO) from the carbonyl group. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| Ion | Description | Potential Fragmentation Pathway |

|---|---|---|

| [M]⁺ | Molecular Ion | - |

| [M-H₂O]⁺ | Loss of water | Dehydration from the hydroxyl group |

| [M-CO]⁺ | Loss of carbon monoxide | Decarbonylation of the β-lactam ring |

| - | Ring cleavage fragments | Breakdown of the azetidinone ring |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov This technique is particularly valuable for chiral molecules like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed 3D map of electron density can be generated. This map reveals the precise spatial arrangement of every atom, providing accurate measurements of bond lengths, bond angles, and torsional angles.

For enantiomerically pure samples, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) at the chiral centers, which was successfully applied to confirm the structure of a trans-3-hydroxy-β-lactam derivative. mdpi.com The resulting crystal structure provides definitive proof of the molecular connectivity and conformation adopted in the solid state.

Table 4: Representative Data from an X-ray Crystallographic Analysis This data is hypothetical and represents the type of information obtained.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | e.g., C=O, C-N, C-C, C-O (Å) |

| Bond Angles | e.g., O=C-N, C-N-C (°) |

| Absolute Configuration | Determination of R/S at stereocenters |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical quality attribute, as the biological activity and pharmacological profiles of its enantiomers can differ significantly. csfarmacie.cz Chiral chromatography is the cornerstone technique for separating and quantifying these enantiomers, ensuring the desired stereoisomer's purity. chromatographyonline.comamericanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for this purpose. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and effective approach. csfarmacie.cznih.gov This method relies on the differential interaction between the enantiomers of this compound and a chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. chromatographyonline.comchromatographyonline.com

Chiral Stationary Phases (CSPs): For β-lactam compounds, including azetidinones, polysaccharide-based and macrocyclic glycopeptide antibiotic CSPs are particularly effective. eijppr.comnih.gov

Polysaccharide-based CSPs: Columns with selectors such as cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are widely used. nih.gov These CSPs often operate in normal-phase or polar-organic modes and are highly complementary to other column types for separating β-lactam compounds. nih.gov

Macrocyclic Glycopeptide CSPs: Stationary phases based on selectors like teicoplanin or its aglycone have demonstrated high selectivity for β-lactam enantiomers. nih.gov The teicoplanin aglycone, in particular, is often responsible for the enantioseparation. nih.gov

Mobile Phase and Detection: The choice of mobile phase is crucial for achieving optimal resolution. In normal-phase mode, mixtures of a nonpolar solvent like hexane (B92381) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) are common. nih.gov For polar-organic mode, mixtures of polar organic solvents are used. nih.gov Detection is typically performed using a UV detector, as the β-lactam ring is a chromophore.

The following table illustrates typical HPLC conditions for the chiral separation of β-lactam compounds, which are applicable for assessing the enantiomeric purity of this compound.

Table 1: Example HPLC Method Parameters for Chiral Separation of β-Lactams

| Parameter | Condition | Reference |

|---|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | nih.gov |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Temperature | 25°C | jsmcentral.org |

| Detection | UV at 225 nm | jsmcentral.org |

Gas Chromatography (GC)

Gas chromatography can also be a powerful technique for the enantiomeric separation of sufficiently volatile compounds like β-lactams. researchgate.net For compounds with lower volatility or those containing polar functional groups like the hydroxyl group in this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Chiral Stationary Phases (CSPs) for GC: Derivatized cyclodextrins are the most common and effective CSPs for the GC separation of β-lactam enantiomers. researchgate.net These CSPs can achieve excellent, high-resolution baseline separation for this class of compounds. researchgate.net

Derivatization and Method Parameters: The hydroxyl and amine functionalities in this compound can be derivatized, for example, through silylation, to create more volatile analogues suitable for GC analysis. The separation is then carried out on a capillary column coated with a cyclodextrin-based CSP.

The data below represents a typical GC method for separating β-lactam enantiomers.

Table 2: Example GC Method Parameters for Chiral Separation of β-Lactams

| Parameter | Condition | Reference |

|---|---|---|

| Column (CSP) | Derivatized Cyclodextrin-based CSP | researchgate.net |

| Carrier Gas | Helium | |

| Injector Temperature | 250°C | researchgate.net |

| Detector Temperature | 280°C (FID or MS) | researchgate.net |

| Oven Program | Temperature gradient (e.g., 100°C to 220°C) | |

| Split Ratio | 100:1 | researchgate.net |

The development and validation of these chiral chromatography methods are essential for the quality control of this compound, allowing for the accurate determination of the enantiomeric ratio and ensuring that the final product meets the required stereochemical purity. chromatographyonline.comnih.gov

Computational and Theoretical Chemistry Studies of 3 Hydroxyazetidin 2 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of molecules. However, specific studies applying these methods to 3-hydroxyazetidin-2-one are not available.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into properties like orbital energies, electron density distribution, and chemical reactivity. For the broader class of β-lactams, DFT has been used to analyze the strain of the four-membered ring and its susceptibility to nucleophilic attack, a key feature of its antibiotic activity. Such studies often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of reaction. However, no specific DFT studies detailing these parameters for this compound have been published.

Ab Initio Methods for Reaction Energetics and Transition States

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are frequently used to calculate the energetics of reaction pathways and to characterize the geometry of transition states. While the synthesis and reactivity of azetidin-2-ones have been computationally explored, specific ab initio calculations detailing reaction energies, activation barriers, and transition state geometries for reactions directly involving this compound are not documented in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and interactions with other molecules, such as solvents or biological receptors. Conformational analysis of β-lactam antibiotics is crucial for understanding their ability to bind to penicillin-binding proteins. While theoretical studies have examined the conformations of various penicillins and cephalosporins, there are no specific MD simulation studies that report on the conformational preferences or intermolecular interaction patterns of this compound.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at a molecular level. For β-lactams, this includes understanding the mechanism of their antibacterial action and pathways of their chemical synthesis.

Transition State Analysis

The analysis of transition states is critical for understanding the kinetics of a chemical reaction. Computational studies on the Staudinger ketene-imine cycloaddition, a common method for synthesizing β-lactams, have analyzed the relevant transition states. However, a specific transition state analysis for reactions forming or involving this compound is not present in the current body of scientific literature.

Energy Profiles of Reaction Pathways

Mapping the energy profile of a reaction pathway provides a comprehensive view of the mechanism, including intermediates and transition states. While general energy profiles for β-lactam formation and hydrolysis have been computationally investigated, specific potential energy surfaces and reaction energy profiles for this compound are not available.

Structure-Reactivity Relationships from a Theoretical Perspective

The reactivity of the this compound scaffold is fundamentally governed by the inherent strain of the four-membered β-lactam ring and the electronic influence of its substituents. Theoretical studies are crucial in elucidating these relationships by modeling the molecule's geometry, orbital energies, and charge distribution.

The chemical reactivity of the β-lactam ring is significantly dependent on the nature and position of its substituents. The introduction of a hydroxyl group at the C-3 position has a pronounced effect on the molecule's electronic properties. Computational models, often employing Density Functional Theory (DFT), are used to calculate various quantum chemical descriptors that quantify this influence. nih.gov These descriptors help in predicting the molecule's stability and the most probable sites for electrophilic or nucleophilic attack.

Key theoretical descriptors calculated to understand reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. ej-eng.orgresearchgate.net For the azetidin-2-one (B1220530) ring, theoretical calculations focus on how the 3-hydroxy group modifies these orbital energies, thereby influencing its susceptibility to ring-opening reactions.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), and electrophilicity (ω) are derived from HOMO and LUMO energies. nih.gov These values provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its propensity to accept electrons, respectively.

Local Reactivity Descriptors (Fukui Functions): To identify the most reactive sites within the molecule, Fukui functions are calculated. ej-eng.org These analyses can pinpoint specific atoms, such as the carbonyl carbon or the nitrogen atom of the lactam ring, that are most susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for observed reaction mechanisms.

| Theoretical Descriptor | Significance in Structure-Reactivity Analysis |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability and reactivity. A smaller gap suggests higher polarizability and greater reactivity. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. Higher hardness correlates with lower reactivity. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. |

| Fukui Functions (f(r)) | Identifies the most reactive atomic sites within the molecule for nucleophilic and electrophilic attacks. |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely applied to azetidin-2-one derivatives to explore their potential interactions with various macromolecular structures. rjptonline.org While many of these studies are aimed at specific clinical targets, the methodology itself provides a general framework for understanding non-covalent binding interactions, which is applicable in non-clinical contexts such as materials science or enzyme engineering.

The process involves placing the this compound molecule into the binding site of a receptor in silico. nih.gov Algorithms then sample a vast number of possible conformations and orientations of the ligand within the site, calculating a "docking score" for each to estimate the binding affinity. rjptonline.org

Key outputs and analyses from molecular docking studies include:

Binding Energy/Docking Score: This numerical value estimates the strength of the interaction between the ligand and the receptor. Lower binding energies typically indicate a more stable and favorable interaction.

Binding Mode Analysis: Docking simulations reveal the specific orientation of the ligand within the binding pocket. This includes identifying key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. rjptonline.org For this compound, the hydroxyl group and the carbonyl oxygen are key functional groups that are frequently predicted to form hydrogen bonds with receptor residues.

Interaction Mapping: Visualization tools are used to create 2D or 3D maps of the interactions between the atoms of this compound and the amino acid residues of the receptor. This allows for a detailed understanding of the structural basis for binding.

For instance, in general docking procedures involving azetidin-2-one derivatives, the ligand structures are first drawn and optimized for their lowest energy conformation. rjptonline.org They are then docked against a prepared crystal structure of a target protein. nih.govrjptonline.org The results are analyzed based on the calculated binding energy and the nature of the molecular interactions formed. rjptonline.org This computational approach allows for the high-throughput screening of derivatives and provides a rational basis for designing molecules with specific binding properties.

| Interaction Type | Potential Role in Binding of this compound |

|---|---|

| Hydrogen Bonding | The C3-hydroxyl group and C2-carbonyl oxygen are primary sites for forming strong hydrogen bonds with receptor residues. |

| Hydrophobic Interactions | The aliphatic backbone of the azetidinone ring can engage in hydrophobic contacts with nonpolar residues in a binding pocket. |

| Van der Waals Forces | Contribute to the overall stability of the ligand-receptor complex through non-specific, short-range attractions. |

| Binding Energy (Score) | A calculated value (e.g., in kcal/mol) that ranks the predicted affinity of the compound for the binding site. |

Applications of 3 Hydroxyazetidin 2 One in Organic Synthesis

Precursors to Complex Heterocyclic Compounds

The inherent ring strain of the azetidinone core makes 3-hydroxyazetidin-2-one and its derivatives ideal precursors for the synthesis of more complex heterocyclic structures through ring-opening, rearrangement, and ring-expansion reactions. The strategic manipulation of this strained scaffold allows for the generation of diverse molecular architectures.

One notable transformation is the rearrangement of 3-hydroxyazetidines, which can be derived from this compound, into highly substituted 2-oxazolines. This novel reaction proceeds via a Ritter-initiated cascade, providing access to these valuable five-membered heterocycles in high yields. mdpi.combepls.com The versatility of this method is demonstrated by its broad substrate scope and the potential for further functionalization of the resulting oxazolines to construct new classes of macrocycles. mdpi.combepls.com

Furthermore, the general reactivity of the azetidine (B1206935) ring lends itself to various synthetic manipulations. For instance, the ring expansion of azetidines can be employed to synthesize larger heterocycles. While not starting directly from this compound, the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones highlights the potential of the azetidine scaffold in accessing six-membered heterocyclic systems. Similarly, the rearrangement of aziridines to azetidines provides a conceptual basis for the interconversion of small, strained nitrogen-containing rings.

The azetidinone ring itself is a key structural motif in numerous antibiotics, and its derivatives serve as crucial building blocks in the synthesis of these complex molecules. bohrium.com The strain energy associated with the four-membered ring is a driving force for its utility in constructing a variety of chemical compounds. bohrium.com

| Precursor Type | Resulting Heterocycle | Key Transformation |

|---|---|---|

| 3-Hydroxyazetidines | 2-Oxazolines | Ritter-initiated cascade rearrangement mdpi.combepls.com |

| 2,2-Disubstituted Azetidine Carbamates | 1,3-Oxazinan-2-ones | Acid-mediated ring expansion |

| Azetidinone Derivatives | Complex Antibiotics | Various multi-step syntheses bohrium.com |

Building Blocks for Non-Natural Amino Acids and Peptidomimetics